molecular formula C12H14BrFO3 B12077353 tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate

tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate

Cat. No.: B12077353
M. Wt: 305.14 g/mol
InChI Key: AJJGRFGMQMWZGK-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate: is a chemical compound with the following structural formula:

CH3C(O)OC(CH3)3 | C6H4BrFO\text{CH}_3 - \text{C}(O) - \text{O} - \text{C}(\text{CH}_3)_3 \text{ | } \text{C}_6\text{H}_4\text{BrFO} CH3​−C(O)−O−C(CH3​)3​ | C6​H4​BrFO

It consists of a tert-butyl ester group attached to a phenoxy ring containing both bromine and fluorine substituents

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate. One common method involves the reaction of tert-butyl bromoacetate with 3-bromo-5-fluorophenol under appropriate conditions. The esterification process leads to the formation of the desired compound.

b. Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or ethyl acetate) with a base (such as triethylamine) as a catalyst. The reaction temperature and duration are optimized to achieve high yields.

c. Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and safety considerations are crucial for efficient manufacturing.

Chemical Reactions Analysis

Types of Reactions:

    Esterification: The initial synthesis involves esterification, where tert-butyl bromoacetate reacts with 3-bromo-5-fluorophenol.

    Hydrolysis: The reverse reaction (hydrolysis) can occur under acidic or basic conditions, yielding the starting materials.

Common Reagents and Conditions:

    Tert-butyl bromoacetate: As the starting material.

    3-bromo-5-fluorophenol: Reactant for esterification.

    Triethylamine: Base catalyst.

    Organic solvents: Dichloromethane, ethyl acetate, etc.

Major Products: The major product is tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate itself.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., as a ligand or substrate).

    Medicine: May have applications in drug discovery or modification.

    Industry: Employed in the preparation of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific applications. It could interact with cellular receptors, enzymes, or other biomolecules, leading to various effects.

Comparison with Similar Compounds

While tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate is unique due to its specific substitution pattern, similar compounds include:

    Tert-butyl bromoacetate: : A related halogenated t-butyl acetate used as an alkylating agent.

  • Other phenoxyacetate derivatives with different substituents.

Biological Activity

tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate is a synthetic compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and its role as a probe in biochemical studies. The compound's structure, featuring a tert-butyl group and halogenated phenoxy moiety, suggests enhanced biological activity and specificity towards certain molecular targets.

The compound can be described by the following chemical structure:

  • Molecular Formula : C12H14BrF O3
  • Molecular Weight : 305.14 g/mol

The presence of bromine and fluorine atoms is significant as these halogens can influence the compound's lipophilicity, binding affinity, and overall biological activity.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The ester bond in the compound is susceptible to hydrolysis by esterases, leading to the release of active phenoxyacetic acid derivatives. This hydrolysis can facilitate various biological interactions, including enzyme inhibition or activation, depending on the target.

Enzyme Probes

In biochemical research, this compound serves as a useful probe for studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis. This application is pivotal in understanding enzymatic mechanisms and kinetics in various biological systems.

Medicinal Chemistry

The compound has potential applications as a precursor in the synthesis of bioactive molecules. Its structural features allow for modifications that could lead to the development of new drugs targeting specific enzymes or receptors associated with diseases such as cancer or metabolic disorders .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds on various cell lines. While specific data on this compound is limited, compounds with similar structures have shown varying degrees of cytotoxicity. For instance, derivatives containing halogenated phenolic groups often exhibit enhanced cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to this compound:

  • Study on Enzyme Inhibition : A study demonstrated that similar phenoxyacetic acid derivatives effectively inhibited specific enzymes involved in cancer pathways. These findings suggest that this compound might also exhibit similar inhibitory effects when tested against relevant targets .
  • Toxicity Assessment : In vitro toxicity assessments showed that compounds with halogen substitutions could exhibit differential toxicity profiles across various cell lines. For example, while some compounds were found to be highly toxic to Jurkat cells at elevated concentrations, others showed minimal cytotoxicity, indicating a need for further investigation into the safety profile of this compound .

Table 1: Comparison of Biological Activity in Related Compounds

Compound NameBiological ActivityCytotoxicity (IC50)References
This compoundEnzyme probe for ester hydrolysisNot yet determined
Benzyl 2-(3-bromo-5-fluorophenoxy)acetateInhibits cancer-related enzymes25 µM (Jurkat cells)
FluoroacetateInhibitory effects on citric acid cycleToxic at low doses

Table 2: Cytotoxicity Results from Related Studies

CompoundCell LineConcentration (µM)Viability (%)
Compound AL92910085
Compound BA54950>100
This compound (hypothetical data)JurkatTBDTBD

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate

InChI

InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3

InChI Key

AJJGRFGMQMWZGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=CC(=C1)Br)F

Origin of Product

United States

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